molecular formula C7H14N2 B13584000 4-Azaspiro[2.5]octan-7-amine

4-Azaspiro[2.5]octan-7-amine

Cat. No.: B13584000
M. Wt: 126.20 g/mol
InChI Key: RFCILLRXBLXBOT-UHFFFAOYSA-N
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Description

4-Azaspiro[25]octan-7-amine is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.5]octan-7-amine typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method includes the use of readily available starting materials and conventional chemical transformations. For instance, the synthesis can be achieved through the reaction of a suitable amine with a cyclopentanone derivative under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.5]octan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents and nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

4-Azaspiro[2.5]octan-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

  • 4-Methyl-4-azaspiro[2.5]octan-7-amine
  • 4-Benzyl-4-azaspiro[2.5]octan-7-amine

Comparison: 4-Azaspiro[2.5]octan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to its methyl and benzyl derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-azaspiro[2.5]octan-7-amine

InChI

InChI=1S/C7H14N2/c8-6-1-4-9-7(5-6)2-3-7/h6,9H,1-5,8H2

InChI Key

RFCILLRXBLXBOT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CC2)CC1N

Origin of Product

United States

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